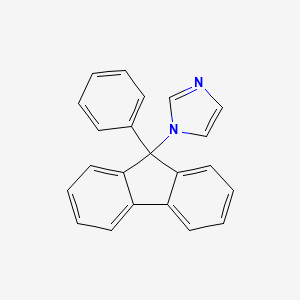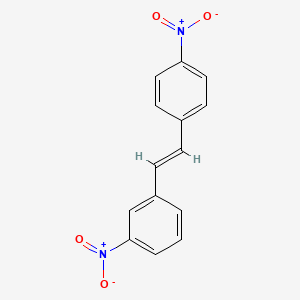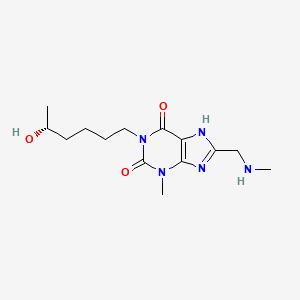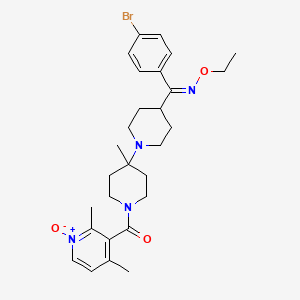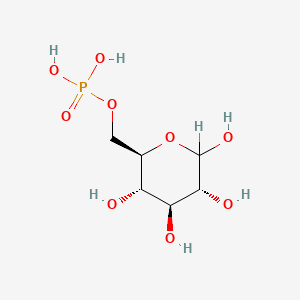
Glucose 6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La glucosa-6-fosfato es un azúcar de glucosa fosforilado en el grupo hidroxilo del carbono 6. Este compuesto juega un papel crucial en el metabolismo celular, actuando como intermediario en varias vías metabólicas, incluida la glucólisis y la vía de la pentosa fosfato . Se encuentra comúnmente en las células, donde participa en la producción y almacenamiento de energía.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La glucosa-6-fosfato se sintetiza dentro de las células mediante la fosforilación de la glucosa en el sexto carbono. Esta reacción está catalizada por la enzima hexocinasa en la mayoría de las células y por la glucocinasa en las células hepáticas . La reacción consume un equivalente de trifosfato de adenosina (ATP) y produce difosfato de adenosina (ADP) como subproducto .
Métodos de producción industrial: La producción industrial de glucosa-6-fosfato se puede lograr mediante biosíntesis enzimática. Un método implica el uso de glucocinasa de Escherichia coli y hexocinasa de Saccharomyces cerevisiae para la reacción de fosforilación, junto con polifosfato quinasa 2 de Pseudomonas aeruginosa para la regeneración de ATP . Este proceso puede lograr altas tasas de conversión y rendimientos de glucosa-6-fosfato.
Análisis De Reacciones Químicas
Tipos de reacciones: La glucosa-6-fosfato experimenta varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la isomerización. Una reacción notable es su oxidación a 6-fosfogluconato por la enzima glucosa-6-fosfato deshidrogenasa .
Reactivos y condiciones comunes:
Isomerización: La glucosa-6-fosfato se puede isomerizar a fructosa-6-fosfato mediante la enzima glucosa-6-fosfato isomerasa.
Productos principales:
6-Fosfogluconato: Formado durante la oxidación de la glucosa-6-fosfato.
Fructosa-6-fosfato: Formado durante la isomerización de la glucosa-6-fosfato.
Aplicaciones Científicas De Investigación
La glucosa-6-fosfato tiene numerosas aplicaciones en la investigación científica:
Mecanismo De Acción
La glucosa-6-fosfato ejerce sus efectos participando en varias vías metabólicas. En la glucólisis, se convierte en fructosa-6-fosfato por la glucosa-6-fosfato isomerasa . En la vía de la pentosa fosfato, se oxida a 6-fosfogluconato por la glucosa-6-fosfato deshidrogenasa, produciendo NADPH, que es esencial para las reacciones biosintéticas .
Compuestos similares:
Fructosa-6-fosfato: Un isómero de la glucosa-6-fosfato que participa en la glucólisis.
6-Fosfogluconato: Un producto de la oxidación de la glucosa-6-fosfato en la vía de la pentosa fosfato.
Unicidad: La glucosa-6-fosfato es única debido a su papel central en múltiples vías metabólicas, incluidas la glucólisis y la vía de la pentosa fosfato. Su capacidad para convertirse en varios otros compuestos lo convierte en un metabolito versátil y esencial en el metabolismo celular .
Comparación Con Compuestos Similares
Fructose-6-Phosphate: An isomer of Glucose-6-Phosphate involved in glycolysis.
6-Phosphogluconate: A product of the oxidation of Glucose-6-Phosphate in the pentose phosphate pathway.
Uniqueness: Glucose-6-Phosphate is unique due to its central role in multiple metabolic pathways, including glycolysis and the pentose phosphate pathway. Its ability to be converted into various other compounds makes it a versatile and essential metabolite in cellular metabolism .
Propiedades
Número CAS |
299-31-0 |
|---|---|
Fórmula molecular |
C6H13O9P |
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 |
Clave InChI |
NBSCHQHZLSJFNQ-GASJEMHNSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Key on ui other cas no. |
56-73-5 |
Descripción física |
Liquid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



